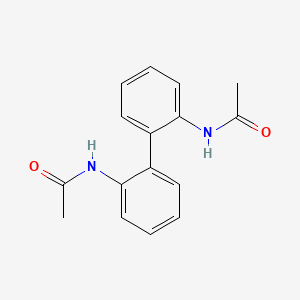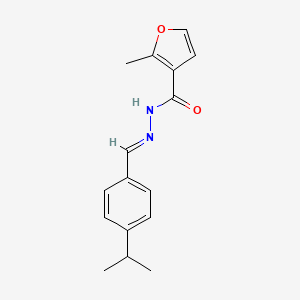
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in various fields of research. MPPA is a hydrazone derivative that has been synthesized using different methods, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and biotechnology. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been found to exhibit antitumor, antiviral, and antibacterial activities, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
Mécanisme D'action
The mechanism of action of N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for the growth and survival of cancer cells and viruses. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression and cell growth. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune and inflammatory responses. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has also been shown to affect the expression of certain genes that are involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its low toxicity, high solubility in water and organic solvents, and easy synthesis. However, N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide also has some limitations, including its poor stability in aqueous solutions and its low specificity for certain enzymes and signaling pathways.
Orientations Futures
There are several future directions for N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide research, including the development of more potent and selective analogs, the investigation of the molecular mechanisms underlying its antitumor and antiviral activities, and the evaluation of its potential as a therapeutic agent for cancer and viral infections. N'-(2-methylbenzylidene)-2-(4-methylphenoxy)acetohydrazide research may also benefit from the development of new methods for its synthesis and purification, as well as the optimization of its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-(2-methylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-16(10-8-13)21-12-17(20)19-18-11-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNIVWSCFZOXKP-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl cyano{[4-({4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoyl}amino)phenyl]hydrazono}acetate](/img/structure/B3856027.png)

![1-ethyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856037.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3856045.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856052.png)


![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3856084.png)


![N-(4-iodophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856094.png)


